4-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline
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Overview
Description
4-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline is a complex heterocyclic compound that combines multiple functional groups and ring systems. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The presence of the triazolo-thiadiazole and quinoline moieties suggests potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline typically involves multi-step reactions starting from readily available precursors. One common approach includes:
Formation of the Triazolo-Thiadiazole Core: This step involves the cyclization of a hydrazine derivative with a thiocarbonyl compound under acidic conditions to form the triazolo-thiadiazole ring.
Attachment of the Quinoline Moiety: The quinoline ring can be introduced through a condensation reaction with an appropriate aldehyde or ketone, often using a Lewis acid catalyst.
Final Coupling: The final step involves coupling the triazolo-thiadiazole intermediate with the quinoline derivative, typically using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the nitro groups (if present) or the quinoline ring, leading to the formation of amines or dihydroquinolines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline and triazolo-thiadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide (NBS), while nucleophilic substitutions may involve reagents like sodium azide (NaN₃).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield quinones, while reduction of the quinoline ring can produce dihydroquinolines.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for further drug development.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. This includes research into its use as an anti-inflammatory or antiviral agent.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of the quinoline and triazolo-thiadiazole rings.
Mechanism of Action
The exact mechanism of action of 4-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline depends on its specific application. Generally, it is believed to exert its effects by:
Binding to Enzymes or Receptors: The compound may inhibit enzyme activity or block receptor sites, thereby modulating biological pathways.
Interacting with DNA or RNA: It may intercalate into DNA or RNA, disrupting replication or transcription processes.
Generating Reactive Oxygen Species (ROS): In some cases, the compound may induce oxidative stress in cells, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
- 4-[3-(4-Chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline
- 4-[3-(4-Methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline
- 4-[3-(4-Nitrophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline
Uniqueness
The uniqueness of 4-[3-(4-Methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-2-phenylquinoline lies in the presence of the methoxy group, which can influence its electronic properties and biological activity. This functional group can enhance its ability to interact with specific biological targets, potentially leading to improved efficacy in medicinal applications.
Properties
Molecular Formula |
C25H17N5OS |
---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
3-(4-methoxyphenyl)-6-(2-phenylquinolin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C25H17N5OS/c1-31-18-13-11-17(12-14-18)23-27-28-25-30(23)29-24(32-25)20-15-22(16-7-3-2-4-8-16)26-21-10-6-5-9-19(20)21/h2-15H,1H3 |
InChI Key |
ITPWGHCYHKMEOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=NC5=CC=CC=C54)C6=CC=CC=C6 |
Origin of Product |
United States |
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